molecular formula C9H12N2O2 B8615874 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B8615874
M. Wt: 180.20 g/mol
InChI Key: IQNRFOOZOXZCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(oxan-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c12-7-8-5-10-11(6-8)9-3-1-2-4-13-9/h5-7,9H,1-4H2

InChI Key

IQNRFOOZOXZCOG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (61 g, 0.264 mol) was dissolved in THF (400 mL). Then 1.6 M n-BuLi (181 mL) was added to the solution which was at −95° C. The reaction mixture was stirred over a period of 45 minutes at the same temperature. Then DMF (22.4 mL, 0.29 mol) was added (the same temperature was maintained). The mixture was allowed to heat up to room temperature before addition of water (100 mL). The organic layer was separated, and the aqueous phase was extracted with ether (3×50 mL). The combined organic extracts were dried over Na2SO4, filtered and evaporated. The residue was purified by chromatography (EtOAc/hexane, 1:4) to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (29 g, 57%).
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step Two
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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